N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide
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Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C19H22FN5O3S and its molecular weight is 419.48. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical and Molecular Dynamic Studies
Sulfonamide derivatives have been studied for their adsorption and corrosion inhibition properties on iron, indicating their potential in materials science for protecting metals against corrosion. These studies involve quantum chemical calculations and molecular dynamics simulations to investigate the behavior of these compounds on metal surfaces, which could be relevant for understanding the interaction of "N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide" with various substrates (Kaya et al., 2016).
Structural Investigation and API Development
The structural investigation of potential Active Pharmaceutical Ingredients (APIs) for treating conditions like dementia has been conducted, which includes sulfonamide derivatives. These studies use techniques like single-crystal X-ray and solid-state NMR to characterize the compounds, offering a pathway to understanding the detailed molecular structure and behavior of complex sulfonamide-based drugs (Pawlak et al., 2021).
Antiproliferative Activity Against Cancer Cell Lines
Research on sulfonamide derivatives also includes their synthesis and evaluation for antiproliferative activity against human cancer cell lines. Such studies indicate the potential therapeutic applications of these compounds in cancer treatment. The design and synthesis of these compounds aim at exploring their bioactivity and developing new candidates for drug development (Pogorzelska et al., 2017).
Electrophilic Cyanation Techniques
The development of electrophilic cyanation techniques for synthesizing benzonitriles from (hetero)aryl bromides showcases the versatility of sulfonamide compounds in organic synthesis. These methodologies provide efficient routes to pharmaceutical intermediates, demonstrating the chemical utility of sulfonamide derivatives in complex synthetic pathways (Anbarasan et al., 2011).
properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-4-ethoxy-3-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O3S/c1-2-28-18-4-3-15(11-16(18)20)29(26,27)24-13-14-5-9-25(10-6-14)19-17(12-21)22-7-8-23-19/h3-4,7-8,11,14,24H,2,5-6,9-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHBKLKXKLLIFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.